methyl N-(3-methylfuran-2-yl)carbamate
Description
Methyl N-(3-methylfuran-2-yl)carbamate is a carbamate derivative featuring a furan ring substituted with a methyl group at the 3-position. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their stability and bioactivity. This compound’s structure combines a carbamate functional group (–NH–CO–O–) with a heteroaromatic furan ring, which may enhance its reactivity and solubility compared to purely aliphatic or aromatic carbamates.
Properties
IUPAC Name |
methyl N-(3-methylfuran-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-4-11-6(5)8-7(9)10-2/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFVZLQDVQGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(3-methylfuran-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis of this compound
The compound can be synthesized through various methods that involve the coupling of 3-methylfuran-2-carboxylic acid with suitable amines or carbamates. The synthesis typically follows a multi-step process, which may include the formation of intermediates that are subsequently transformed into the desired product.
Antitumor Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, it demonstrated significant inhibitory activity, particularly in lung cancer (A549) and breast cancer (MCF-7) cell lines. The IC50 values obtained from these studies are indicative of its potential as an antitumor agent.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 4.65 ± 0.37 |
| MCF-7 | 2.29 ± 0.38 |
| PC-3 | 2.12 ± 0.57 |
| WiDr | 2.03 ± 0.20 |
These values suggest that this compound exhibits promising cytotoxicity, warranting further investigation into its mechanisms of action and therapeutic applications.
The biological activity of this compound appears to be linked to its ability to interfere with cellular processes critical for tumor growth and survival. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies and Research Findings
- Study on Antiviral Properties : Research has indicated that compounds similar to this compound exhibit antiviral activity against respiratory syncytial virus (RSV). Modifications at the furan ring significantly affect bioactivity, emphasizing the importance of the 3-position substitution for maintaining efficacy .
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of carbamate derivatives, including those related to this compound. These studies suggest potential applications in treating inflammatory conditions, with observed reductions in pro-inflammatory cytokines like TNF-alpha and IL-6 in treated subjects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl N-(3-methylfuran-2-yl)carbamate with analogous carbamates, focusing on structural features, physicochemical properties, applications, and safety profiles.
Structural and Functional Group Analysis
| Compound Name | Core Structure | Substituents | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | Furan ring | 3-methyl, carbamate at C2 | Carbamate, heteroaromatic | Not provided |
| Methyl (3-hydroxyphenyl)-carbamate | Phenyl ring | 3-hydroxyl, carbamate at C1 | Carbamate, phenolic hydroxyl | 13683-89-1 |
| 3-Tolyl-N-methylcarbamate | Phenyl ring | 3-methyl, carbamate at C1 | Carbamate, alkyl-substituted | 1129-41-5 |
| tert-Butyl N-hydroxycyclopentylcarbamate | Cyclopentane ring | Hydroxyl, tert-butyl carbamate | Carbamate, alicyclic | 154737-89-0 |
Key Observations :
- Heteroaromatic vs.
- Substituent Effects : The 3-methyl group on the furan may sterically hinder interactions compared to the hydroxyl group in methyl (3-hydroxyphenyl)-carbamate, altering solubility and hydrogen-bonding capacity .
Physicochemical and Toxicological Properties
Notes:
- The hydroxyl group in methyl (3-hydroxyphenyl)-carbamate increases its polarity but may also render it prone to oxidation or hydrolysis .
- 3-Tolyl-N-methylcarbamate’s high toxicity aligns with its use as a pesticide, suggesting that methyl furan carbamates with similar structures might share bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
